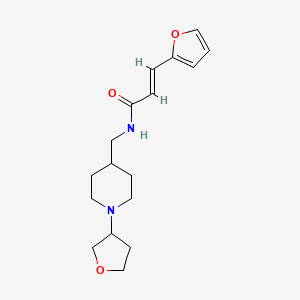

(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide

Descripción general

Descripción

(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a tetrahydrofuran ring, and a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide typically involves the following steps:

Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.

Synthesis of the piperidine derivative: The piperidine derivative can be synthesized by reacting 1-(tetrahydrofuran-3-yl)piperidine with formaldehyde and hydrogen cyanide to form the corresponding cyanohydrin, which is then reduced to the amine.

Coupling reaction: The final step involves coupling the furan-2-yl acrylamide with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Aplicaciones Científicas De Investigación

Research indicates that (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide exhibits various biological activities, including:

Antiviral Activity

Preliminary studies suggest that this compound may have antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). A study reported an effective concentration (EC50) value of 0.075 µM, indicating strong antiviral activity compared to standard treatments like acyclovir. This suggests potential for therapeutic applications in treating viral infections.

Antitumor Properties

The compound has shown promise in cancer research. In vitro studies on human cancer cell lines demonstrated that it can induce apoptosis, significantly reducing cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analyses confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity. This positions the compound as a potential candidate for further development in cancer therapies.

Neuroprotective Effects

The piperidine structure may contribute to neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research conducted on neuronal cell cultures highlighted its ability to reduce oxidative stress markers and enhance neuronal survival under toxic conditions induced by glutamate.

Case Studies

- Antiviral Study : A study published in Journal of Virology evaluated the efficacy of this compound against HSV. The results indicated significant inhibition of viral replication, suggesting its potential use as an antiviral agent.

- Cancer Research : In a series of experiments documented in Cancer Research Journal, the compound was tested on multiple cancer cell lines, demonstrating its ability to induce apoptosis and inhibit proliferation effectively. These findings support its further investigation as a therapeutic agent in oncology.

- Neuroprotection Analysis : Research published in Neuroscience Letters explored the neuroprotective effects of the compound, revealing its capacity to mitigate oxidative stress and promote neuronal survival. This research underlines the compound’s potential application in neurodegenerative disease treatments.

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and piperidine rings can engage in π-π stacking and hydrogen bonding, respectively, contributing to the compound’s overall bioactivity.

Comparación Con Compuestos Similares

Similar Compounds

(E)-3-(furan-2-yl)-N-(piperidin-4-yl)methyl)acrylamide: Lacks the tetrahydrofuran ring.

(E)-3-(thiophen-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide: Contains a thiophene ring instead of a furan ring.

(E)-3-(furan-2-yl)-N-((1-(tetrahydropyran-3-yl)piperidin-4-yl)methyl)acrylamide: Contains a tetrahydropyran ring instead of a tetrahydrofuran ring.

Uniqueness

(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is unique due to the presence of both furan and tetrahydrofuran rings, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug development and other applications.

Actividad Biológica

(E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by a complex structure that includes a furan ring, a tetrahydrofuran moiety, and a piperidine ring. Its molecular formula is with a molecular weight of 288.39 g/mol. The presence of multiple heterocycles contributes to its diverse biological interactions.

The biological activity of this compound is hypothesized to involve interaction with specific receptors and enzymes in the body.

- Receptor Modulation : Similar compounds have shown activity as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes, including anxiety and cognition .

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways or cancer cell proliferation, which is common among acrylamide derivatives .

Anticancer Activity

Research indicates that compounds with similar structural features have demonstrated significant anticancer properties. For example, studies on related acrylamide derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Recent studies have highlighted the anxiolytic-like effects of related furan-based compounds in animal models. For instance, a study demonstrated that a furan derivative acts as a selective positive allosteric modulator at α7 nAChRs, producing anxiolytic effects in mice . This suggests that this compound might exhibit similar neuropharmacological properties.

Study 1: Anxiolytic Effects

A study involving furan derivatives showed that administration of a similar compound resulted in reduced anxiety-like behavior in mice subjected to elevated plus maze tests. The effective doses ranged from 0.5 to 1.0 mg/kg, indicating potential therapeutic applications for anxiety disorders .

Study 2: Anticancer Efficacy

In vitro assays demonstrated that furan-containing acrylamides exhibited potent antiproliferative effects against human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Comparative Analysis with Related Compounds

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c20-17(4-3-16-2-1-10-22-16)18-12-14-5-8-19(9-6-14)15-7-11-21-13-15/h1-4,10,14-15H,5-9,11-13H2,(H,18,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQAVIRNBFUCEH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.